molecular formula C21H24O6 B3587572 4-acetylphenyl 3,4,5-triethoxybenzoate

4-acetylphenyl 3,4,5-triethoxybenzoate

Cat. No.: B3587572
M. Wt: 372.4 g/mol
InChI Key: SCSQYRITFGXIGE-UHFFFAOYSA-N
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Description

4-acetylphenyl 3,4,5-triethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with three ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 3,4,5-triethoxybenzoate typically involves esterification reactions. One common method is the reaction of 4-acetylphenol with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The general reaction scheme is as follows:

4-acetylphenol+3,4,5-triethoxybenzoyl chloride4-acetylphenyl 3,4,5-triethoxybenzoate+HCl\text{4-acetylphenol} + \text{3,4,5-triethoxybenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-acetylphenol+3,4,5-triethoxybenzoyl chloride→4-acetylphenyl 3,4,5-triethoxybenzoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent recovery and recycling systems are also employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl 3,4,5-triethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: 4-carboxyphenyl 3,4,5-triethoxybenzoate.

    Reduction: 4-(hydroxyphenyl) 3,4,5-triethoxybenzoate.

    Substitution: Products depend on the substituent introduced, such as 4-acetylphenyl 3,4,5-trimethoxybenzoate if methoxy groups are introduced.

Scientific Research Applications

4-acetylphenyl 3,4,5-triethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 3,4,5-triethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems. The acetyl group can participate in acetylation reactions, altering the function of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-acetylphenyl 3,4,5-trimethoxybenzoate: Similar structure but with methoxy groups instead of ethoxy groups.

    4-hydroxyphenyl 3,4,5-triethoxybenzoate: Hydroxy group instead of an acetyl group.

    4-methylphenyl 3,4,5-triethoxybenzoate: Methyl group instead of an acetyl group.

Uniqueness

4-acetylphenyl 3,4,5-triethoxybenzoate is unique due to the presence of both acetyl and triethoxy groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-acetylphenyl) 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-5-24-18-12-16(13-19(25-6-2)20(18)26-7-3)21(23)27-17-10-8-15(9-11-17)14(4)22/h8-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSQYRITFGXIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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